molecular formula C11H9NO B072570 2-Phenylpyridine 1-oxide CAS No. 1131-33-5

2-Phenylpyridine 1-oxide

Cat. No. B072570
Key on ui cas rn: 1131-33-5
M. Wt: 171.19 g/mol
InChI Key: MZBZERKDGUOLBE-UHFFFAOYSA-N
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Patent
US08093250B2

Procedure details

3-chloroperbenzoic acid (19 g) was added portionwise to an ice-cold solution of 2-phenylpyridine (10 g) in DCM (30 ml). The mixture was allowed to warm to RT and was stirred at RT for 4 h. 100 ml of a NaHCO3 solution were added to the reaction mixture and the phases were separated. The aq. phase was further extracted with DCM and the combined org. phases were washed with an aq. NaHSO3 (40%) solution and evaporated off. Recrystallisation (EA) afforded 8.77 g of the desired compound.
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[C:12]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:12]1([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N+:19]=2[O-:9])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was further extracted with DCM
WASH
Type
WASH
Details
phases were washed with an aq. NaHSO3 (40%) solution
CUSTOM
Type
CUSTOM
Details
evaporated off
CUSTOM
Type
CUSTOM
Details
Recrystallisation (EA)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.77 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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